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Technical Support Center: Hexafluoroethane (C2F6)
Plasma Etching
Welcome to the technical support center for hexafluoroethane (C₂F₆) plasma etching. This

resource provides researchers, scientists, and drug development professionals with in-depth

troubleshooting guides, frequently asked questions (FAQs), and detailed experimental

protocols to enhance the selectivity of C₂F₆ etching on various substrates.

Frequently Asked Questions (FAQs)
Q1: What is etch selectivity and why is it important?

A1: Etch selectivity is the ratio of the etch rate of one material to the etch rate of another under

the same plasma conditions.[1] For example, when etching a silicon dioxide (SiO₂) layer using

a silicon (Si) mask, the selectivity is the etch rate of SiO₂ divided by the etch rate of Si. A high

selectivity is crucial because it allows for the precise removal of the target material while

minimally eroding the mask or underlying layers, ensuring accurate pattern transfer.[1]

Q2: What is the primary mechanism for selective SiO₂ etching using C₂F₆ plasma?

A2: The selective etching of SiO₂ in fluorocarbon plasmas like C₂F₆ relies on the formation of a

fluorocarbon polymer (CₓFᵧ) layer on the surfaces.[2][3][4] This polymer layer is more readily

consumed on the SiO₂ surface because the oxygen from the SiO₂ reacts with carbon in the film

to form volatile products like CO and CO₂, thus removing the polymer and allowing etching to
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proceed.[5][6] On a silicon surface, there is no oxygen to aid in polymer removal, so a thicker,

more stable polymer layer forms, which inhibits or "stops" the etching of the silicon.[6]

Q3: What are the key parameters to adjust to control selectivity in a C₂F₆ plasma process?

A3: The key parameters that influence selectivity are the gas mixture, RF power, chamber

pressure, bias voltage, and gas residence time.[7] Adding hydrogen-containing gases (e.g., H₂,

CH₄, CHF₃) or oxygen can significantly alter the plasma chemistry to favor the etching of one

material over another.[8][9][10] Power, pressure, and bias voltage control the ion energy and

the density of reactive species, which in turn affects the balance between etching and polymer

deposition.[6][8]

Q4: Can C₂F₆ be used for selective etching of materials other than SiO₂?

A4: Yes, while C₂F₆ is commonly used for SiO₂, its plasma chemistry can be adapted for other

materials. For example, it can be used to etch silicon nitride (Si₃N₄), silicon carbide (SiC), and

various low-k dielectric materials like SiOC.[11][12] However, achieving high selectivity often

requires the addition of other gases and careful tuning of process parameters, as C₂F₆ alone

may not be the most efficient choice for all material combinations.[11] For instance, for

selective Si₃N₄ etching over SiO₂ and Si, a CF₄/O₂ mixture is often more efficient than C₂F₆.

[11]

Troubleshooting Guides
This section addresses specific issues you may encounter during your C₂F₆ etching

experiments.

Issue 1: Low Selectivity of SiO₂ over Silicon (Si)
Q: My SiO₂ to Si selectivity is very low (< 5:1). How can I improve it?

A: Low SiO₂/Si selectivity is typically caused by an insufficient polymer passivation layer on the

Si surface or excessive ion energy that sputters the polymer away.
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Add a Polymerizing Agent: Introduce hydrogen (H₂) or methane (CH₄) into the C₂F₆ plasma.

[9][13][14] Hydrogen scavenges free fluorine radicals to form stable HF, reducing the

chemical etching of Si.[8] This increases the C/F ratio in the plasma, promoting the formation

of a protective polymer layer on the silicon surface.[8] Adding CH₄ has been shown to

increase selectivity to over 10.[9]

Adjust Gas Residence Time: Decreasing the residence time (by increasing the total gas flow

rate) can surprisingly improve both selectivity and the SiO₂ etch rate.[13][14] Shorter

residence times can alter the balance of plasma species, favoring conditions for selective

etching.[13]

Reduce Bias Voltage / RF Power: High ion energy, controlled by the bias voltage or RF

power applied to the substrate, can physically sputter the protective polymer layer from the

silicon surface, reducing selectivity.[2][8] Lowering the bias voltage can help maintain the

integrity of this passivation layer. Note that the SiO₂ etch rate may saturate or decrease at

very high biases due to the depletion of the passivation layer on the oxide surface as well.[2]

[4]

Increase Pressure: Increasing the process pressure generally leads to more collisions in the

plasma, which can reduce ion energy and increase the concentration of polymer-forming

radicals, thereby enhancing selectivity.[11] However, this can also decrease the etch rate

and anisotropy.

Issue 2: Low Selectivity of Silicon Nitride (Si₃N₄) over
SiO₂ and Si
Q: I am trying to etch Si₃N₄ but am also removing too much of the underlying SiO₂ and Si.

What should I do?

A: C₂F₆ plasma generally provides low selectivity for Si₃N₄ over SiO₂ and Si, often less than

2:1.[11] This is because the etching mechanisms for all three materials are similar in a pure

fluorocarbon plasma.
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Consider an Alternative Etch Chemistry: For high Si₃N₄ selectivity, a CF₄/O₂ gas mixture is

significantly more effective than C₂F₆.[11][15] The addition of oxygen creates nitrogen-

oxygen species (NO) that enhance the Si₃N₄ etch rate, leading to selectivities over SiO₂ and

Si as high as 13.2 and 8.9, respectively.[11]

Optimize C₂F₆ Process Parameters: If you must use C₂F₆, you can try to optimize the

parameters, although the gains will be modest.

Increase RF Power: Increasing RF power generally increases the etch rates of Si₃N₄,

SiO₂, and Si almost linearly.[11] While this may not directly improve selectivity, it can be

adjusted in combination with other parameters.

Decrease Process Pressure: In a C₂F₆ plasma, etch rates of Si₃N₄, SiO₂, and Si tend to

decrease as pressure increases.[11] This is contrary to the behavior in CF₄/O₂ plasmas

and is attributed to enhanced fluorocarbon deposition at higher pressures.[11] Therefore,

operating at a lower pressure might be beneficial.

Quantitative Data
The following tables summarize quantitative data on etch rates and selectivity for C₂F₆-based

plasmas under various experimental conditions.

Table 1: Effect of RF Power on Etch Rates in C₂F₆ Plasma Conditions: 20 sccm C₂F₆, 30 mTorr

Pressure.[11]

RF Power (W)
Si₃N₄ Etch Rate
(nm/min)

SiO₂ Etch Rate
(nm/min)

Si Etch Rate
(nm/min)

25 ~20 ~15 ~10

50 ~40 ~35 ~25

75 ~55 ~50 ~35

100 ~65 ~60 ~40

200 86 ~80 ~55
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Table 2: Effect of Process Pressure on Etch Rates in C₂F₆ Plasma Conditions: 20 sccm C₂F₆,

75 W RF Power.[11]

Pressure (mTorr)
Si₃N₄ Etch Rate
(nm/min)

SiO₂ Etch Rate
(nm/min)

Si Etch Rate
(nm/min)

10 ~60 ~55 ~40

30 ~55 ~50 ~35

50 ~45 ~40 ~30

100 ~35 ~30 ~25

150 ~25 ~20 ~20

Table 3: SiO₂/Si Selectivity with Additive Gases in C₂F₆ Plasma Conditions: 1500 W ICP Power,

10 mTorr Pressure, 150 V Bias Voltage.[9]

Gas Mixture (%
Additive)

SiO₂ Etch Rate
(nm/min)

Si Etch Rate
(nm/min)

SiO₂ to Si
Selectivity

C₂F₆ (0% H₂) ~550 ~200 ~2.75

C₂F₆ / H₂ (40%) ~450 ~50 9.0

C₂F₆ (0% CH₄) ~550 ~200 ~2.75

C₂F₆ / CH₄ (30%) ~500 ~50 10.0

C₂F₆ / CH₄ (40%) ~480 ~30 ~16.0

Experimental Protocols
Protocol 1: High-Selectivity Etching of SiO₂ over Si
This protocol is based on experiments designed to maximize the selectivity of silicon dioxide

over silicon using a C₂F₆/CH₄ mixture in an Inductively Coupled Plasma (ICP) reactor.[13][14]

1. Substrate Preparation:
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Use a (100) silicon wafer with a thermally grown SiO₂ layer (e.g., 8 µm thick).

Use a patterned amorphous silicon mask (e.g., 1.1 µm thick).

2. Chamber and Process Conditions:

Reactor Type: Inductively Coupled Plasma (ICP).

Base Pressure: Ensure the chamber reaches a base pressure below 10⁻⁵ mTorr.

Gases: C₂F₆ and CH₄.

Inductive Power (Source): 1500 W.

Bias Voltage (Substrate): -150 V (corresponding to ~150 W bias power).

Process Pressure: 10 mTorr.

3. Etching Procedure:

Place the prepared wafer onto the substrate holder, which should be temperature-controlled

(e.g., 20 °C).

Introduce the process gases. To achieve high selectivity (~15:1), use a gas mixture of

approximately 60% C₂F₆ and 40% CH₄.[13]

Ignite the plasma and allow the process to stabilize.

Etch for the desired duration to achieve the target etch depth.

After etching, turn off the plasma and gases and vent the chamber.

4. Post-Etch Analysis:

Measure the etch depth of SiO₂ and the remaining thickness of the Si mask using a surface

profiler or scanning electron microscope (SEM).

Calculate the etch rates and the selectivity (SiO₂ etch rate / Si etch rate).
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Visualizations
Logical Workflow for Troubleshooting Low Selectivity

Start: Low Etch Selectivity
(e.g., SiO2 over Si)

Is a polymerizing agent
(H2, CH4) being used?

Action: Add CH4 or H2 to C2F6.
Start with ~30-40% additive.

No

Is substrate bias voltage > 150V?

Yes

Action: Reduce bias voltage
to decrease ion energy.

Yes

Is process pressure < 10 mTorr?

No

Action: Increase pressure to
reduce ion energy and

increase polymer deposition.

Yes

Is residence time high?
(Low Flow Rate)

No

Action: Decrease residence time
(increase total gas flow rate).

Yes

Result: Improved Selectivity

No
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Click to download full resolution via product page

Caption: Troubleshooting flowchart for improving SiO₂ over Si etch selectivity.
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Caption: Relationship between key plasma parameters and etch characteristics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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